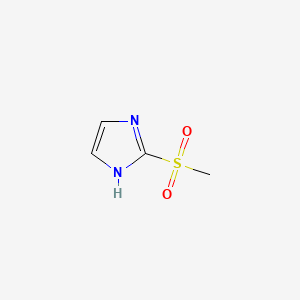

2-Methylsulfonyl-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c1-9(7,8)4-5-2-3-6-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKRJGZPPAUPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181559 | |

| Record name | 1H-Imidazole, 2-(methylsulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27098-98-2 | |

| Record name | 2-(Methylsulfonyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027098982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylsulfonyl-imidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-(methylsulfonyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(METHYLSULFONYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44DM3U79XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylsulfonyl-imidazole

Foreword: The Significance of the Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. Its derivatives are integral to a vast array of pharmaceuticals, from antifungals to anticancer agents.[1] The introduction of a methylsulfonyl group at the 2-position of the imidazole ring creates 2-Methylsulfonyl-imidazole, a molecule of significant interest. This functional group can act as a potent hydrogen bond acceptor and a bioisostere for other functionalities, modulating the pharmacokinetic and pharmacodynamic properties of a parent compound. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers and drug development professionals a practical and scientifically grounded resource.

I. Strategic Synthesis of this compound

The most direct and widely employed strategy for the synthesis of this compound is the oxidation of its thioether precursor, 2-(methylthio)imidazole. This approach is favored for its high efficiency and the ready availability of the starting materials.

A. Primary Synthetic Route: Oxidation of 2-(Methylthio)imidazole

The conversion of the thioether to the sulfone is a robust and reliable transformation. The choice of oxidant is critical to ensure complete oxidation while minimizing side reactions. Among the various available reagents, Oxone® (potassium peroxymonosulfate) stands out as an effective, affordable, and environmentally benign option.[2]

Mechanism Rationale: The oxidation of a thioether to a sulfone proceeds in two stages: first to the sulfoxide and then to the sulfone. Oxone, a powerful oxidizing agent, is highly effective for this transformation. The reaction is typically performed in a mixed solvent system, such as methanol/water or acetonitrile/water, to ensure the solubility of both the organic substrate and the inorganic oxidant.

Experimental Workflow: Synthesis of this compound

Caption: A two-part workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of 2-(Methylthio)imidazole (Precursor)

-

Reaction Setup: To a solution of imidazole-2-thione (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Addition of Reagent: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford 2-(methylthio)imidazole.

Detailed Protocol: Oxidation to this compound

-

Reaction Setup: Dissolve 2-(methylthio)imidazole (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v). Cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: To the stirred solution, add Oxone® (2.2 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Aqueous Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

B. Alternative Synthetic Routes

While the oxidation of 2-(methylthio)imidazole is the most common method, other strategies for constructing the 2-sulfonylimidazole core can be envisioned, particularly for creating analogues with diverse substitution patterns. These methods often involve the construction of the imidazole ring itself with the sulfonyl group or a precursor already in place.

One such approach involves the multi-component reaction of a sulfonyl-containing amidine with an α-haloketone. While more complex, this method offers greater flexibility for introducing substituents on the imidazole ring.

II. Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Logical Flow of Characterization

Caption: The logical progression of analytical techniques for structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the following signals are expected:

-

A singlet for the methyl protons of the sulfonyl group.

-

Singlets for the two protons on the imidazole ring (at C4 and C5).

-

A broad singlet for the N-H proton of the imidazole ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The expected signals for this compound include:

-

A signal for the methyl carbon of the sulfonyl group.

-

Signals for the carbon atoms of the imidazole ring (C2, C4, and C5). The C2 carbon, being attached to the electron-withdrawing sulfonyl group, will be significantly downfield.

-

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~3.3 | Singlet | -SO₂CH₃ |

| ~7.2-7.5 | Singlet | Imidazole C4-H and C5-H | |

| Broad | Singlet | Imidazole N-H | |

| ¹³C | ~40-45 | Quartet | -SO₂CH₃ |

| ~120-130 | Doublet | Imidazole C4 and C5 | |

| ~145-155 | Singlet | Imidazole C2 |

Note: Predicted chemical shifts are based on data from similar imidazole derivatives and can vary depending on the solvent and concentration.[3][4]

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. The expected molecular ion peak ([M+H]⁺) would correspond to the calculated molecular weight of the protonated molecule.

C. X-ray Crystallography

For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard.[5] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

General Protocol for X-ray Crystallography:

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

The crystal structure would be expected to show a planar imidazole ring with the sulfonyl group oriented out of the plane. Intermolecular hydrogen bonding involving the imidazole N-H and the sulfonyl oxygens is also anticipated.

III. Applications and Future Perspectives

The this compound scaffold is a promising pharmacophore in drug discovery. Imidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6] The methylsulfonyl group can enhance these activities and improve the pharmacokinetic profile of drug candidates. For instance, compounds containing a methylsulfonylphenyl imidazole core have been investigated as selective COX-2 inhibitors.

The synthetic and characterization methodologies detailed in this guide provide a solid foundation for researchers to explore the potential of this compound and its derivatives in the development of novel therapeutics.

IV. References

-

Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 43. --INVALID-LINK--

-

Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2135-2165. --INVALID-LINK--

-

Gholamhossein Shirvani, Abbas Shockravi, Mohsen Amini, and Nader Saemian. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-14 C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. Journal of Labelled Compounds and Radiopharmaceuticals.

-

Debnath, I., & Kashyapi, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Research in Chemistry, 17(2), 123-129.

-

Guchhait, S. K., & Kashyap, M. (2013). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. Tetrahedron Letters, 54(28), 3671-3674.

-

ChemicalBook. (n.d.). 2-(Methylsulfonyl)-1H-imidazole(27098-98-2) 1H NMR. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

-

BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.

-

An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2023). Asian Journal of Research in Chemistry.

-

Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213. --INVALID-LINK--

-

Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). A DMSO-mediated dehydrogenation of 2-aryl-Δ2-imidazolines provides 2-aryl-1H-imidazoles. Synthesis, 2000(12), 1814-1816.

-

Synthesis of 2-methylimidazole - Chemistry Stack Exchange. (n.d.). Retrieved from --INVALID-LINK--

-

Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2020). Metabolites.

-

Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). ACS Omega.

References

An In-Depth Technical Guide to 2-Methylsulfonyl-imidazole: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 2-Methylsulfonyl-imidazole (MSI), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazole ring is a privileged scaffold in numerous biologically active molecules, and the incorporation of a methylsulfonyl group at the 2-position imparts unique electronic and physicochemical properties that are highly valuable for molecular design. This document details the core physical and chemical properties of MSI, provides a validated synthetic protocol, explores its chemical reactivity, and discusses its current and potential applications as a research tool and therapeutic scaffold. This guide is intended for scientists and technical professionals who require a deep, practical understanding of this versatile molecule.

Introduction: The Significance of the Imidazole Scaffold and Sulfonyl Moiety

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental building block in nature, most notably in the amino acid histidine, and is present in a vast array of FDA-approved drugs.[1][2] Its prevalence in medicinal chemistry stems from its unique characteristics: it is amphoteric, capable of acting as both a hydrogen bond donor and acceptor, and its conjugate acid has a physiologically relevant pKa of approximately 7, allowing it to act as a proton shuttle in enzyme active sites.[1]

The introduction of a methylsulfonyl (-SO₂CH₃) group onto this privileged scaffold at the 2-position dramatically alters its properties. The sulfonyl group is a strong electron-withdrawing group via both induction and resonance, which modulates the pKa of the ring protons, influences the molecule's reactivity, and enhances its potential for strong, specific interactions with biological targets. Furthermore, the sulfone moiety is a bioisostere for other functional groups and is recognized for improving pharmacokinetic properties such as metabolic stability and solubility. This combination of a proven heterocyclic core with a powerful functional group makes this compound a compelling molecule for modern drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in research and development, from designing synthetic routes to formulating it for biological assays.

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | 2-(Methylsulfonyl)-1H-imidazole | N/A |

| Synonyms | 2-Methanesulfonyl-1H-imidazole, MSI | |

| CAS Number | 27098-98-2 | [3][4] |

| Molecular Formula | C₄H₆N₂O₂S | [3] |

| Molecular Weight | 146.17 g/mol | [3][5] |

| Appearance | Inferred to be a white to off-white crystalline solid, based on related imidazoles. | N/A |

Thermal Properties and Solubility

| Property | Value / Expected Behavior | Rationale & Comparative Insights |

| Melting Point | Expected to be a solid with a relatively high melting point, likely >150 °C. | While an experimental value is not readily available, the parent compound, 2-methylimidazole, has a melting point of 145 °C.[2] The addition of the polar sulfone group and the potential for strong intermolecular hydrogen bonding and dipole-dipole interactions would be expected to increase the crystal lattice energy and thus raise the melting point. |

| Boiling Point | High; expected to be well over 270 °C at atmospheric pressure. | 2-Methylimidazole boils at ~270 °C.[2] Sulfones are known for their high boiling points due to their polarity and strong intermolecular forces. A reported boiling point of 180.4 °C is considered anomalous and likely inaccurate or measured under high vacuum. |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., ethanol, DMSO, DMF). | Imidazole and 2-methylimidazole are highly soluble in water and polar solvents.[2][6] The highly polar sulfonyl group should enhance solubility in polar media. The oxidation of a thioether to a sulfone generally increases aqueous solubility. |

Acidity and Basicity (pKa)

The electronic nature of the methylsulfonyl group has a profound impact on the pKa values of the imidazole ring.

| Property | Expected Value | Mechanistic Explanation |

| pKa (Conjugate Acid) | < 7.0 | The pKa of the imidazolium ion is ~7.0.[1] The potent electron-withdrawing sulfonyl group significantly reduces the electron density on the ring nitrogens, making them less basic. Therefore, the conjugate acid (protonated form) will be a stronger acid, and its pKa will be substantially lower than 7.0. |

| pKa (N-H Acidity) | < 14.5 | The pKa of the N-H proton of imidazole is ~14.5.[1] The sulfonyl group stabilizes the negative charge of the resulting imidazolide anion through resonance and induction. This increased stability of the conjugate base makes the N-H proton more acidic, thus lowering its pKa value. |

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are foundational for any research endeavor. The most common and efficient laboratory synthesis involves the oxidation of a readily available precursor.

Recommended Synthetic Protocol: Oxidation of 2-Methylthioimidazole

This protocol is based on well-established methods for the oxidation of sulfides to sulfones. The key is controlling the stoichiometry of the oxidant to prevent over-oxidation while ensuring complete conversion of the starting material. Oxone® (potassium peroxymonosulfate) is a preferred oxidant due to its effectiveness, ease of handling, and straightforward workup.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 2-methylthioimidazole in a suitable solvent mixture, such as methanol/water (e.g., 1:1 v/v). Cool the solution to 0 °C in an ice bath.

-

Oxidant Preparation: In a separate flask, dissolve 2.1-2.5 equivalents of Oxone® in deionized water. Causality Insight: Using slightly more than two equivalents of the active oxidant (KHSO₅) in Oxone® ensures the complete conversion from the sulfide, through the sulfoxide, to the desired sulfone.

-

Oxidation Reaction: Add the Oxone® solution dropwise to the stirred solution of 2-methylthioimidazole, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Trustworthiness Check: The product is polar but should be readily extractable into ethyl acetate once the inorganic salts are removed.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Profile

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet at ~3.2-3.5 ppm corresponding to the three protons of the methylsulfonyl group (-SO₂CH₃ ). Two equivalent protons on the imidazole ring appearing as a singlet or a narrow multiplet at ~7.2-7.5 ppm. A broad singlet at higher chemical shift (>10 ppm) for the NH proton, which may be exchangeable with D₂O. |

| ¹³C NMR | A signal for the methyl carbon (-SO₂C H₃) at ~40-45 ppm. A signal for the C2 carbon (the one bearing the sulfonyl group) at ~145-150 ppm. A signal for the equivalent C4 and C5 carbons of the imidazole ring at ~120-125 ppm. |

| FT-IR (cm⁻¹) | Characteristic strong, sharp asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group, typically appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. A broad N-H stretching band around 3100-3300 cm⁻¹. C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region. |

| Mass Spec (EI) | A clear molecular ion (M⁺) peak at m/z = 146. A likely fragmentation pattern would involve the loss of the methyl group (-15) or the entire SO₂CH₃ group (-79). |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the sulfonyl group.

Caption: Electronic effects of the sulfonyl group on the imidazole ring.

-

Electrophilic Aromatic Substitution: The imidazole ring is severely deactivated towards electrophilic attack (e.g., nitration, halogenation). The electron density of the ring is significantly reduced, making reactions that typically proceed on electron-rich aromatic systems very difficult.

-

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-poor nature of the ring makes it more susceptible to nucleophilic attack, particularly at the C4 and C5 positions, especially if a good leaving group is present. The sulfone itself can act as a leaving group under certain strong nucleophilic conditions.

-

N-Alkylation/Acylation: The lone pair on the non-protonated nitrogen (N3) remains available for reactions with electrophiles like alkyl halides or acyl chlorides, providing a straightforward handle for further functionalization.

-

Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored away from strong bases, which can deprotonate the N-H, and strong reducing agents, which could potentially reduce the sulfone group. It is stable to many common oxidative conditions.

Applications in Drug Discovery and Research

This compound is not merely a synthetic building block; it possesses inherent biological activity and serves as a key pharmacophore in therapeutically relevant molecules.

Cytotoxicity and Radiosensitization

Research has demonstrated that this compound (MSI) exhibits cytotoxic effects in Chinese hamster cell lines and acts as a radiosensitizer, enhancing the efficacy of radiation therapy in cell cultures. This activity is attributed to its role as an inhibitor of oxidative phosphorylation. By targeting key enzymes like cytochrome c oxidase and succinate dehydrogenase, MSI disrupts cellular energy production, which can be selectively detrimental to rapidly proliferating cancer cells.

Scaffold for Selective COX-2 Inhibitors

The methylsulfonylaryl motif is a hallmark of the selective cyclooxygenase-2 (COX-2) inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib and rofecoxib. The sulfonyl group is crucial for binding within a specific side pocket of the COX-2 enzyme active site. Diaryl imidazoles bearing methylsulfonyl groups have been synthesized and identified as potent and selective COX-2 inhibitors. The this compound core provides a rigid and well-defined orientation for the appended aryl groups to achieve this selective inhibition.

Diagram of the Cyclooxygenase (COX) Pathway

Caption: Inhibition of the COX-2 pathway by MSI-based drugs.

Safety and Handling

While a specific safety profile for this compound is not extensively documented, data from related imidazoles should be used to guide handling procedures.

-

General Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Imidazole derivatives can be skin and eye irritants. Avoid inhalation of dust and direct contact with skin and eyes. Harmful if swallowed.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.

References

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 3. 27098-98-2 | 2-(Methylsulfonyl)imidazole - Moldb [moldb.com]

- 4. 27098-98-2|2-(Methylsulfonyl)imidazole|BLD Pharm [bldpharm.com]

- 5. 2-(Methylsulfonyl)-1H-imidazole(27098-98-2) 1H NMR spectrum [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Action of 2-Methylsulfonyl-imidazole Derivatives as Selective COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of selective inhibitors of cyclooxygenase-2 (COX-2). This technical guide provides a comprehensive overview of the mechanism of action of these compounds, grounded in their molecular interactions with the COX-2 enzyme. We will explore the critical role of the methylsulfonyl pharmacophore in achieving selectivity, detail the downstream effects on the prostaglandin synthesis pathway, and provide validated experimental protocols for the evaluation of these inhibitors. This document is intended to serve as a key resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Introduction: The this compound Scaffold in Modern Drug Discovery

The imidazole ring is a fundamental five-membered nitrogen-containing heterocycle that is a core component of numerous biologically active molecules, including natural products and synthetic drugs.[1] Its electron-rich nature and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with biological targets such as enzymes and receptors.[2]

The incorporation of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the imidazole ring has been a key strategy in the development of potent and selective enzyme inhibitors. This is particularly evident in the field of anti-inflammatory drug discovery, where this compound derivatives have been successfully designed as selective inhibitors of cyclooxygenase-2 (COX-2).[3][4] The methylsulfonyl group often acts as a crucial pharmacophore, contributing significantly to the compound's binding affinity and selectivity for its target.[5] This guide will focus on the well-documented mechanism of action of these compounds as selective COX-2 inhibitors.

The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase Isoforms

Prostaglandins are lipid signaling molecules that play a pivotal role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and maintaining homeostasis.[6] The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H₂ (PGH₂) by the cyclooxygenase (COX) enzymes.[7][8]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[9]

-

COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors.[10][11] The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[10]

The discovery of these two isoforms led to the development of selective COX-2 inhibitors, often referred to as "coxibs," with the therapeutic goal of reducing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[4][12]

Signaling Pathway Diagram

References

- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ir.vistas.ac.in [ir.vistas.ac.in]

- 3. brieflands.com [brieflands.com]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 11. benchchem.com [benchchem.com]

- 12. brieflands.com [brieflands.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 2-Methylsulfonyl-imidazole

Abstract

The imidazole nucleus represents one of the most versatile heterocyclic scaffolds in medicinal chemistry, serving as a cornerstone for a multitude of biologically active agents.[1][2][3] Among its myriad derivatives, 2-Methylsulfonyl-imidazole has emerged as a significant pharmacophore and a valuable synthetic intermediate. The potent electron-withdrawing nature of the methylsulfonyl group at the 2-position profoundly influences the electronic properties of the imidazole ring, rendering it a unique building block in drug design and a reactive species in organic synthesis. This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in its synthesis and explore its role as an enzyme inhibitor and a versatile chemical tool.

Introduction: The Imidazole Core and the Influence of the Sulfonyl Group

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, was first synthesized by Heinrich Debus in 1858.[1][3] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding, have cemented its status as a "privileged structure" in medicinal chemistry.[1][3] The imidazole moiety is a key component of essential biomolecules like the amino acid histidine and purines, and it is found in numerous approved drugs with a wide range of therapeutic applications.[4]

The introduction of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the imidazole ring dramatically alters its chemical personality. The sulfonyl group is a strong electron-withdrawing group, which impacts the pKa of the ring nitrogens and modulates the reactivity of the entire molecule. This functionalization has been strategically employed to fine-tune the biological activity of imidazole-containing compounds, often enhancing their potency and selectivity as enzyme inhibitors.

Historical Perspective and Discovery

While the synthesis of the parent imidazole ring dates back to the 19th century, the specific history of this compound is more recent and intertwined with the broader exploration of substituted imidazoles in drug discovery. The development of synthetic methodologies to introduce sulfur-based functionalities at the 2-position of the imidazole ring was a crucial precursor.

The most common route to this compound and its derivatives involves a two-step process: the initial synthesis of a 2-(methylthio)imidazole precursor, followed by its oxidation to the corresponding sulfone. The synthesis of 2-(methylthio)imidazoles has been explored in various contexts, including the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]

A significant milestone in the application of the this compound moiety was its incorporation into selective cyclooxygenase-2 (COX-2) inhibitors.[6][7] The synthesis of compounds like 2-(methylsulfonyl)-5-(4-(methylsulfonyl)phenyl)-4-phenyl-1H-imidazole highlighted the importance of the methylsulfonyl group for achieving potent and selective biological activity.[6][7] This work provided a clear and well-documented synthetic pathway for the creation of the this compound core.

Synthesis of this compound: A Step-by-Step Technical Protocol

The synthesis of this compound is a multi-stage process that begins with the construction of the imidazole core, followed by the introduction and modification of the substituent at the 2-position.

Stage 1: Formation of the Imidazole Ring

Several methods exist for the synthesis of the imidazole nucleus.[8][9] One of the most established and versatile is the Debus-Radziszewski imidazole synthesis , first reported in 1858.[2][4] This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4]

Experimental Protocol: Debus-Radziszewski Imidazole Synthesis (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,2-dicarbonyl compound (e.g., glyoxal), the aldehyde, and a source of ammonia (e.g., ammonium acetate or aqueous ammonia).

-

Solvent: The reaction is typically carried out in a protic solvent such as water, ethanol, or a mixture thereof.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated by extraction with a suitable organic solvent, followed by purification using techniques such as column chromatography or recrystallization.

Stage 2: Introduction of the 2-Methylthio Group

A common strategy to introduce the 2-methylsulfonyl group is to first install a 2-methylthio (-SCH₃) group, which can then be oxidized. This can be achieved through the reaction of a 2-mercaptoimidazole with a methylating agent.

Experimental Protocol: Synthesis of 2-(Methylthio)imidazole

-

Formation of 2-Mercaptoimidazole: 2-Mercaptoimidazole can be synthesized from the reaction of an α-aminoketone with potassium thiocyanate.[5]

-

Methylation: The 2-mercaptoimidazole is then alkylated with a methylating agent, such as methyl iodide, in the presence of a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent like acetone or dimethylformamide (DMF).

-

Reaction Monitoring and Purification: The reaction is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Stage 3: Oxidation to this compound

The final and critical step is the oxidation of the 2-(methylthio)imidazole to the desired this compound. This transformation is typically achieved using a strong oxidizing agent.

Experimental Protocol: Oxidation of 2-(Methylthio)imidazole

-

Oxidizing Agent: A solution of the 2-(methylthio)imidazole derivative is treated with an oxidizing agent such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA).[7]

-

Reaction Conditions: The reaction is usually carried out in a solvent mixture, such as methanol and tetrahydrofuran (THF), at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.[7]

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography to yield the final this compound.[7]

Caption: General synthetic workflow for this compound.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₄H₆N₂O₂S | - |

| Molecular Weight | 146.17 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on related compounds |

| Solubility | Expected to have moderate solubility in polar organic solvents | Based on the polarity of the imidazole and sulfonyl groups |

| pKa | The sulfonyl group is electron-withdrawing and will lower the pKa of the imidazole nitrogens compared to unsubstituted imidazole (pKa ~7). | [1] |

| LogP | The LogP value is likely to be low, indicating a degree of hydrophilicity. | A related compound, 2-(Methylethyl)-1-(naphthylsulfonyl)imidazole, has a calculated XLogP3 of 3.7, but the parent compound would be significantly lower.[10] |

Applications and Biological Activity

The this compound scaffold is a key component in several classes of biologically active molecules, primarily due to its ability to act as an effective enzyme inhibitor.

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2) Inhibition: As previously mentioned, derivatives of this compound have been synthesized and evaluated as selective COX-2 inhibitors.[6][7] The methylsulfonyl group plays a crucial role in binding to the active site of the COX-2 enzyme.

-

Other Kinase Inhibition: The imidazole scaffold is a common feature in many kinase inhibitors.[11] The electronic properties imparted by the 2-methylsulfonyl group can be exploited to design potent and selective inhibitors of various kinases implicated in diseases such as cancer.

Synthetic Utility

The 2-methylsulfonyl group can also function as a leaving group in nucleophilic aromatic substitution reactions. This property makes this compound a valuable intermediate in the synthesis of more complex substituted imidazoles. The sulfonyl group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities at the 2-position of the imidazole ring.

Caption: Dual roles of this compound.

Mechanism of Action: A Tale of Two Moieties

The biological activity and synthetic utility of this compound can be attributed to the interplay between the imidazole core and the methylsulfonyl group.

-

The Imidazole Core: The imidazole ring itself can participate in a variety of non-covalent interactions within a biological target, including hydrogen bonding and π-π stacking. The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.[1]

-

The Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety enhances the acidity of the imidazole N-H proton and can participate in dipole-dipole interactions. In the context of covalent inhibition or synthetic reactions, the sulfonyl group can act as an excellent leaving group, facilitating nucleophilic attack at the C2 position of the imidazole ring. This reactivity is analogous to that observed for 2-sulfonylpyrimidines, which are known to selectively arylate cysteine residues in proteins.

Future Directions and Conclusion

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. While its own therapeutic applications are still under exploration, its role as a critical pharmacophore in potent enzyme inhibitors is well-established. The synthetic accessibility of this scaffold, coupled with the tunable electronic properties imparted by the methylsulfonyl group, ensures its continued relevance in the design of novel therapeutic agents.

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14)C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. 2-(Methylethyl)-1-(naphthylsulfonyl)imidazole | C16H16N2O2S | CID 20105479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Comparison of imidazole- and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors: interaction with and metabolism by rat hepatic cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Methylsulfonyl-imidazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Imidazole is a five-membered heterocyclic aromatic ring with two nitrogen atoms. Its derivatives are ubiquitous in nature, found in essential biomolecules like the amino acid histidine and purine bases of DNA. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a methylsulfonyl group at the 2-position significantly influences the electronic properties of the imidazole ring, primarily through the strong electron-withdrawing nature of the sulfonyl group. This modification can impact the compound's reactivity, intermolecular interactions, and ultimately its biological activity.

Accurate spectroscopic characterization is the cornerstone of chemical research and development. It allows for unequivocal structure elucidation, purity assessment, and provides insights into the molecular environment. This guide will discuss the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectral features of 2-Methylsulfonyl-imidazole.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of the imidazole ring, is depicted below. The key structural features that will govern its spectroscopic properties are the aromatic imidazole ring with two distinct proton environments (H4 and H5), the N-H proton, and the methyl group of the sulfonyl moiety.

A Technical Guide to the Solubility of 2-Methylsulfonyl-imidazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, dictates the rate and extent of drug absorption in the body.[1] For oral dosage forms, an API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, a thorough understanding of a compound's solubility in various media, including organic solvents used during synthesis, purification, and formulation, is a non-negotiable aspect of drug development.[2]

This guide focuses on 2-Methylsulfonyl-imidazole, a molecule featuring a polar imidazole ring and a strongly electron-withdrawing methylsulfonyl group. This unique combination of functional groups presents an interesting case study in solubility, balancing the potential for hydrogen bonding with significant dipole-dipole interactions.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental data for this compound is sparse, we can infer its likely solubility behavior by examining its structural components and the principles of intermolecular forces.

2.1. Molecular Structure and Functional Group Analysis

-

Imidazole Ring: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms.[3] It is a polar moiety capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the sp2-hybridized nitrogen).[4] Imidazole itself is soluble in water and other polar solvents.[5][6]

-

Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a highly polar, electron-withdrawing group. The sulfur-oxygen double bonds are strong dipole moments, making this group a significant contributor to the overall polarity of the molecule. Sulfones are generally capable of acting as hydrogen bond acceptors.

2.2. Predicting Solubility: The "Like Dissolves Like" Principle and Beyond

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle suggests that solutes are most soluble in solvents with similar polarity and intermolecular force characteristics.

-

Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF): Given the polar nature of both the imidazole ring and the methylsulfonyl group, this compound is expected to exhibit higher solubility in polar solvents. Protic polar solvents like methanol and ethanol can engage in hydrogen bonding with the imidazole ring and the sulfonyl group. Aprotic polar solvents such as DMSO and DMF, with their large dipole moments, will effectively solvate the molecule through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The solubility of this compound is anticipated to be significantly lower in nonpolar solvents. The energy required to break the strong solute-solute interactions (crystal lattice energy) in the solid state would not be sufficiently compensated by the weak van der Waals forces established with nonpolar solvent molecules.

2.3. A Semi-Quantitative Approach: Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility involves the use of Hansen Solubility Parameters (HSP).[7][8] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A solvent is considered "good" for a particular solute if their respective HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in "Hansen space" can be calculated, with smaller distances indicating a higher likelihood of dissolution.[7] While the specific HSP values for this compound have not been published, they can be estimated using group contribution methods or experimentally determined. This approach provides a powerful tool for solvent screening and selection. For instance, a study on 3,3′-diaminodiphenyl sulfone demonstrated the utility of HSP in explaining its solubility in various solvents.[9][10]

Quantitative Solubility Data for Structurally Related Compounds

In the absence of direct data for this compound, examining the solubility of structurally analogous compounds can provide valuable context.

3.1. Case Study 1: 2-Methyl-1H-imidazole

Domańska et al. (2004) investigated the solubility of 2-methyl-1H-imidazole in several organic solvents. This compound shares the imidazole core and a methyl group at the 2-position but lacks the highly polar sulfonyl group.

| Solvent | Temperature (K) | Solubility (mole fraction, x₁) |

| Toluene | 298.15 | ~0.03 |

| Dichloromethane | 298.15 | ~0.01 |

Table 1: Experimentally determined solubility of 2-methyl-1H-imidazole in selected organic solvents. Data extracted from Domańska et al. (2004)[11][12]. Note: Values are approximate and interpolated from graphical data.

The relatively low solubility in these nonpolar to moderately polar solvents is expected. We can hypothesize that the solubility of this compound in these solvents would be even lower due to the increased polarity imparted by the sulfonyl group, leading to stronger crystal lattice energy.

3.2. Case Study 2: 3,3′-Diaminodiphenyl Sulfone

A study on 3,3′-diaminodiphenyl sulfone provides insight into the solubility of a molecule containing a sulfonyl group in a variety of solvents.

| Solvent | Temperature (K) | Solubility (mole fraction, x₁) |

| N,N-Dimethylformamide (DMF) | 298.15 | 0.231 |

| Ethyl Acetate | 298.15 | 0.045 |

| Acetonitrile | 298.15 | 0.039 |

| Methanol | 298.15 | 0.018 |

| Ethanol | 298.15 | 0.011 |

| Water | 298.15 | 0.00004 |

| Cyclohexane | 298.15 | 0.0000002 |

Table 2: Experimentally determined solubility of 3,3′-diaminodiphenyl sulfone in various solvents at 298.15 K. Data from a 2021 study on its solubility.[9][10]

This data clearly illustrates the preference of a sulfonyl-containing compound for polar aprotic solvents like DMF, followed by other polar solvents. The extremely low solubility in nonpolar cyclohexane is also evident. This trend is likely to be mirrored by this compound.

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination of the solubility of this compound is essential. The "shake-flask" method is a well-established and reliable technique for measuring thermodynamic solubility.[13][14]

4.1. Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature for a sufficient period to reach saturation. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method.

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

4.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess should be visually apparent.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method. For imidazole derivatives, reversed-phase chromatography is often effective.[2][15][16] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Inject the filtered supernatant (appropriately diluted if necessary) and the calibration standards into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

4.4. Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Conclusion and Future Perspectives

The solubility of this compound in common organic solvents is a critical parameter for its successful development as a potential therapeutic agent. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for both predicting and experimentally determining this property.

Key Takeaways:

-

Theoretical Prediction: Based on its molecular structure, this compound is expected to be more soluble in polar solvents (e.g., DMF, DMSO, alcohols, acetonitrile) and poorly soluble in nonpolar solvents (e.g., hexane, toluene).

-

Guidance from Analogs: Solubility data for 2-methyl-1H-imidazole and 3,3′-diaminodiphenyl sulfone support these predictions and provide a semi-quantitative basis for estimation.

-

Experimental Determination: The shake-flask method coupled with HPLC analysis is the recommended approach for obtaining reliable thermodynamic solubility data.

Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of organic solvents at various temperatures. This data would be invaluable for creating robust formulation strategies and for building accurate predictive models for this and other related compounds.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 2-Methylsulfonyl-imidazole

Introduction

2-Methylsulfonyl-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methylsulfonyl group. The unique combination of the aromatic imidazole moiety, which is a common scaffold in many pharmaceuticals, and the strongly electron-withdrawing methylsulfonyl group imparts specific chemical properties that are critical to understand for its application in research and drug development.[1] The stability of such a molecule is paramount, as degradation can lead to loss of efficacy, altered bioactivity, and the formation of potentially toxic impurities.

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and drug development professionals who handle this compound. The information herein is synthesized from established principles of chemical stability, data on related imidazole and sulfonyl-containing compounds, and standard protocols for pharmaceutical stability testing.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in developing appropriate storage and handling protocols. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics from its constituent parts: the imidazole ring and the methylsulfonyl group.

| Property | Inferred Value/Characteristic | Rationale & References |

| Appearance | Likely a white to off-white crystalline solid. | Based on related compounds like 1-(Methylsulphonyl)-1H-imidazole.[2] |

| Melting Point | Expected to be relatively high. | The melting point of the related 1-(Methylsulphonyl)-1H-imidazole is 86 - 91 °C.[2] The 2-substituted isomer may have a different value due to structural differences. |

| Solubility | Expected to be soluble in polar organic solvents and sparingly soluble in water. | Imidazole itself is soluble in water, but the addition of the larger methylsulfonyl group may decrease aqueous solubility.[3][4] |

| pKa | The imidazole ring is amphoteric. The basic pKa of the conjugate acid is expected to be lower than that of imidazole (pKa ~7) due to the electron-withdrawing nature of the sulfonyl group.[1][4] | The methylsulfonyl group reduces the electron density in the imidazole ring, decreasing the basicity of the nitrogen atoms. |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis. The imidazole ring, while aromatic, can be prone to certain degradation reactions, particularly when substituted with a strong electron-withdrawing group.

Hydrolytic Stability

The sulfonyl group is generally stable to hydrolysis. However, the C-S bond and the imidazole ring's stability can be pH-dependent.

-

Acidic Conditions: In strongly acidic conditions, protonation of the imidazole ring may occur. While generally stable, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to slow degradation.[5]

-

Basic Conditions: The imidazole ring is susceptible to base-mediated autoxidation.[6] The presence of the methylsulfonyl group may influence the rate and nature of this degradation.

Oxidative Stability

Oxidative degradation is a significant potential pathway for imidazole-containing compounds.[6][7]

-

Mechanism: Oxidation can occur at the imidazole ring, potentially leading to ring-opening or the formation of various oxidized species. The presence of peroxides or other oxidizing agents can accelerate this process.[6]

-

Influencing Factors: The presence of trace metals can catalyze oxidative degradation.

Photostability

Many aromatic heterocyclic compounds, including imidazoles, are susceptible to photodegradation.[6]

-

Mechanism: Upon absorption of UV or visible light, the molecule can be excited to a higher energy state, leading to reactions such as oxidation or rearrangement.

-

Recommendation: To mitigate photodegradation, this compound should be protected from light.[8][9]

Postulated Degradation Pathway

The following diagram illustrates a postulated oxidative degradation pathway for this compound, which is a common degradation route for imidazole derivatives.[6]

Caption: Postulated oxidative degradation pathway for this compound.

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and general best practices for laboratory chemicals, the following storage and handling conditions are recommended to ensure its long-term stability.[2][10][11]

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions.[12] |

| Humidity | Keep container tightly closed in a dry and well-ventilated place. Protect from moisture.[2][9][10] | The compound may be hygroscopic. Moisture can promote hydrolytic degradation and other reactions. |

| Light | Store in a light-resistant container (e.g., amber vial) and protect from direct sunlight and UV sources.[8][9] | To prevent photodegradation.[6] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[7] | To prevent chemical reactions that could lead to degradation. |

Handling Precautions:

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust.[2]

Protocol for Stability Assessment: Forced Degradation Studies

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[14] The goal is to achieve 5-20% degradation to identify potential degradation products.

Experimental Workflow

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Protocols

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with UV/PDA detector and/or mass spectrometer (MS).[15][16][17]

Protocol:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

-

-

Stress Conditions: [14]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60 °C for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw an aliquot, neutralize with 1 N NaOH, and dilute to the target concentration for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60 °C for specified time points. At each time point, withdraw an aliquot, neutralize with 1 N HCl, and dilute for analysis.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light for specified time points. Dilute for analysis.

-

Thermal Degradation: Place the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80 °C) for a specified duration. Analyze at different time points.

-

Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with a controlled light source (UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV or LC-MS method.[15][17]

-

Example HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).

-

-

Quantify the parent compound and any degradation products.

-

Conclusion

While direct stability data for this compound is not extensively available, a comprehensive stability and storage strategy can be formulated based on the known chemistry of the imidazole and sulfonyl functional groups. The compound is likely susceptible to oxidative and photolytic degradation and should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere for long-term storage. Forced degradation studies are crucial to fully elucidate its stability profile and to identify potential degradation products. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to ensure the integrity and quality of this compound in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 8. amzole.com [amzole.com]

- 9. lobachemie.com [lobachemie.com]

- 10. neb.com [neb.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. mdpi.com [mdpi.com]

A-1 Technical Guide to Investigating the Biological Activities of 2-Methylsulfonyl-imidazole

For Researchers, Scientists, and Drug Development Professionals

January 2, 2026

Abstract

2-Methylsulfonyl-imidazole is a heterocyclic organic compound whose biological activities remain largely unexplored in publicly accessible scientific literature. This guide provides a comprehensive framework for the systematic investigation of its potential therapeutic value. We present a strategic, multi-tiered approach, commencing with in silico predictive modeling to identify potential molecular targets. This is followed by a detailed roadmap for in vitro screening, including primary cytotoxicity assessments and broad-panel kinase profiling. Furthermore, we outline methodologies for elucidating the mechanism of action of any identified bioactivities, with a focus on signal transduction pathway analysis. This document serves as a technical blueprint for researchers and drug development professionals seeking to characterize the pharmacological profile of novel chemical entities like this compound.

Introduction: The Imidazole Scaffold and the Uncharacterized Potential of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the amino acid histidine and several established drugs.[1][2][3][4][5][6] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, have made it a cornerstone for the development of therapeutics across a wide range of diseases, including cancer and microbial infections.[3][7][8] Imidazole derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5][7][9][10][11]

This compound, with its distinct sulfonyl group, represents a novel iteration of this versatile scaffold. While its synthesis is documented, its biological potential is a veritable "white space" in the current scientific landscape. This guide, therefore, is not a review of known activities, but a proposed strategic workflow for the de novo investigation of this compound's pharmacological promise. The following sections will detail a logical, evidence-based progression from computational prediction to experimental validation.

Phase I: In Silico Target Prediction and Virtual Screening

The initial phase of investigation leverages the power of computational chemistry to predict potential biological targets and prioritize experimental efforts.[12] This cost-effective approach utilizes the known chemical structure of this compound to model its interactions with known biological macromolecules.[12][13]

Ligand-Based and Structure-Based Approaches

-

Ligand-Based Methods: These methods compare the structure of this compound to databases of compounds with known biological activities.[12] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping can identify potential targets by assuming that structurally similar molecules may have similar biological functions.[14]

-

Structure-Based Methods: If a three-dimensional structure of a potential target protein is available, molecular docking simulations can be performed.[15] This technique predicts the preferred orientation and binding affinity of this compound within the active site of a target protein, providing a virtual estimation of its inhibitory or activating potential.[15]

Workflow for In Silico Prediction

The following diagram outlines a typical workflow for in silico prediction of drug-target interactions.

Caption: In Silico Prediction Workflow.

The output of this phase will be a prioritized list of potential biological targets for this compound, which will guide the subsequent in vitro experimental design.

Phase II: In Vitro Biological Screening

With a list of putative targets from the in silico phase, the next step is to perform in vitro assays to experimentally validate these predictions and screen for unanticipated biological activities.

Initial Cytotoxicity Assessment

Before assessing specific biological activities, it is crucial to determine the general cytotoxicity of this compound across a panel of representative human cell lines. This establishes a therapeutic window and informs the concentration range for subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[16][17] Viable cells with active metabolism convert MTT into a purple formazan product.[17][18]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[19]

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][19]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18][19]

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound that inhibits 50% of cell viability, should be calculated and tabulated.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| A549 | Lung Carcinoma | > 100 |

| MCF-7 | Breast Adenocarcinoma | 75.3 |

| HeLa | Cervical Carcinoma | > 100 |

| PC-3 | Prostate Adenocarcinoma | 82.1 |

| HEK293 | Human Embryonic Kidney | > 100 |

Broad-Panel Kinase Screening

Given that a significant portion of drug discovery efforts targets protein kinases, a broad-panel kinase screen is a high-yield strategy for identifying potential targets.[20][21] Commercially available platforms, such as KINOMEscan®, offer services to screen compounds against hundreds of kinases.[22][23]

Experimental Workflow: Kinase Binding Assay

These assays typically involve a competition binding format where the test compound's ability to displace a known ligand from the kinase active site is measured.[23]

Caption: Kinase Screening Workflow.

Data Presentation: Hypothetical Kinase Inhibition Data

The results are often presented as percent inhibition at a given concentration, and for significant "hits," a dissociation constant (Kd) is determined.

| Kinase Target | Percent Inhibition @ 10 µM | Hypothetical Kd (nM) |

| EGFR | 5% | > 10,000 |

| PI3Kα | 8% | > 10,000 |

| MAPK14 (p38α) | 92% | 78 |

| CDK2 | 12% | > 10,000 |

| SRC | 7% | > 10,000 |

Phase III: Mechanism of Action (MoA) Elucidation

If a primary target is identified, the subsequent phase focuses on confirming target engagement in a cellular context and elucidating the downstream signaling effects. Based on our hypothetical kinase screen, we will proceed with the hypothesis that this compound is an inhibitor of p38α MAPK.

Target Engagement and Pathway Analysis

Western blotting is a powerful technique to assess the phosphorylation status of a target protein and its downstream substrates, providing evidence of target engagement and pathway modulation.[24][25][26]

Experimental Protocol: Western Blot for p38 MAPK Pathway

-

Cell Culture and Treatment: Grow cells (e.g., HeLa or A549) to 70-80% confluency. Treat with this compound at various concentrations for a specified time. A positive control (e.g., Anisomycin to stimulate the p38 pathway) and a known p38 inhibitor should be included.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[24]

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with primary antibodies against phospho-p38, total p38, phospho-MK2 (a downstream substrate), and a loading control (e.g., GAPDH) overnight at 4°C.[24]

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.[24]

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical inhibition of the p38 MAPK signaling pathway by this compound.

Caption: Hypothetical p38 MAPK Inhibition.

Conclusion and Future Directions